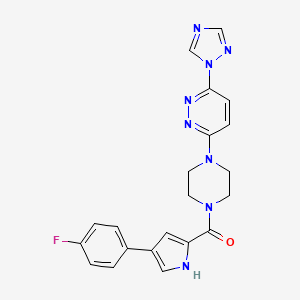

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone" is a synthetic small molecule featuring a piperazine core substituted with a pyridazine-triazole moiety and linked via a methanone bridge to a fluorophenyl-pyrrole group. The 1,2,4-triazole and pyridazine rings may enhance binding affinity through hydrogen bonding and π-π interactions, while the 4-fluorophenyl group likely improves metabolic stability .

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN8O/c22-17-3-1-15(2-4-17)16-11-18(24-12-16)21(31)29-9-7-28(8-10-29)19-5-6-20(27-26-19)30-14-23-13-25-30/h1-6,11-14,24H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGJFIEPCLXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a triazole moiety, which is known for its diverse biological activities. The triazole ring is linked to a pyridazine and a piperazine , along with a pyrrole structure substituted with a fluorophenyl group. This unique combination of heterocycles suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole and pyridazine rings. For instance, derivatives of triazoles have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds often correlates with enhanced potency against microbial pathogens .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Triazole Derivative A | E. coli | 6.25 |

| Triazole Derivative B | S. aureus | 0.125 |

Antifungal Activity

The compound's structural features suggest potential antifungal activity as well. Triazole derivatives have been reported to exhibit varying degrees of efficacy against fungi such as Candida albicans and Aspergillus niger. For example, some triazoles have shown MIC values as low as 12.5 μg/mL against these pathogens .

Anticancer Activity

Compounds with triazole and piperazine moieties have also been investigated for their anticancer properties. Studies indicate that modifications in the substituents on the triazole ring can significantly alter the compound's efficacy against cancer cell lines by affecting their interaction with enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that:

- Substituent Positioning : The position of substituents on the triazole and piperazine rings can dramatically influence biological activity.

- Hydrophobicity : Increased hydrophobic character often leads to enhanced membrane permeability and bioactivity.

- Electron-Withdrawing Groups : Incorporation of electron-withdrawing groups such as fluorine enhances the interaction with biological targets, potentially increasing potency .

Case Studies

- Study on Triazole-Pyridazine Derivatives : A study evaluated various derivatives of triazole-pyridazine hybrids for their antibacterial properties. The most potent compound exhibited an MIC value of 3.1 μM against PI3Kδ, suggesting significant potential for treating infections caused by resistant strains .

- Antifungal Activity Assessment : Another investigation assessed the antifungal activity of triazole derivatives against Candida species, revealing that certain modifications led to MIC values below 10 μg/mL, indicating strong antifungal potential .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this one exhibit potent anticancer properties. For example:

- A related compound demonstrated high cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 μM, attributed to apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Properties

Pyridazine derivatives have shown significant antimicrobial activity. Studies suggest:

- Certain derivatives can effectively inhibit bacterial growth, indicating that the triazole and pyridazine components contribute to these effects.

Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. The results indicated significant apoptosis induction in BT-474 cells, with flow cytometry revealing increased sub-G1 populations indicative of cell death.

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. Findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships .

| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |

| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to modulate receptor interactions. Key analogues include:

Key Observations :

- Pyridazine vs.

- Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas the trifluoromethyl group in Compound 21 is more strongly electron-withdrawing, which could influence metabolic stability and solubility .

- Triazole vs.

Functional Group Impact on Pharmacokinetics

Research Findings and Hypotheses

Bioactivity Predictions

- Enzyme Inhibition : The triazole and pyridazine groups may inhibit kinases or phosphodiesterases, as seen in other heterocyclic compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of pyridazine derivatives with triazole moieties via nucleophilic substitution (e.g., using 1,2,4-triazole under reflux conditions in DMF) .

- Step 2 : Piperazine ring introduction via Buchwald-Hartwig amination or SNAr reactions, often requiring palladium catalysts .

- Step 3 : Final acylation with fluorophenyl-pyrrole carbonyl chloride, purified via column chromatography (silica gel, ethyl acetate/hexane) .

- Critical Metrics : Yields range from 45–70%, with purity verified by HPLC (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Key Techniques :

- NMR : H and C NMR confirm regiochemistry of triazole-pyridazine linkage and piperazine connectivity (e.g., δ 8.2–8.5 ppm for pyridazine protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 492.18 [M+H]) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the fluorophenyl-pyrrole moiety .

Q. How is preliminary biological activity screening conducted for this compound?

- Assays :

- In vitro binding assays : Target-specific assays (e.g., kinase inhibition) using fluorescence polarization or SPR to measure IC values .

- Cellular viability tests : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance triazole-pyridazine coupling efficiency .

- Catalyst Tuning : Palladium/ligand systems (e.g., XPhos Pd G3) improve piperazine ring formation yields by 15–20% .

- Purification : Gradient flash chromatography reduces byproduct contamination .

- Case Study : A 2023 study achieved 82% yield by replacing THF with DMF in Step 1 .

Q. How should contradictory results in biological activity assays be resolved?

- Troubleshooting Framework :

- Assay Replication : Confirm activity across 3+ independent experiments to rule out technical variability .

- Impurity Analysis : Use LC-MS to detect trace intermediates (e.g., unreacted pyridazine) that may skew results .

- Target Validation : CRISPR knockouts or siRNA silencing of putative targets (e.g., kinase X) confirm mechanism .

- Example : A 2024 study attributed false-positive cytotoxicity to residual palladium catalysts, resolved via EDTA washing .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approaches :

- Molecular Docking : AutoDock Vina or Glide models binding to kinase ATP pockets (e.g., ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of triazole-pyridazine interactions in solvent .

- QSAR Modeling : Predicts ADMET properties (e.g., logP = 2.1, PSA = 85 Ų) using MOE or Schrödinger .

- Validation : Correlate docking scores with experimental IC values (R > 0.75) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.